Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Pharmaceutical Synthesis Nilotinib Manufacturing Patent Route Compliance

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3) is a pyrimidine-substituted benzoate ester that serves as both a pivotal late-stage intermediate in the patented synthesis of the BCR-ABL tyrosine kinase inhibitor Nilotinib and as a reference standard for Nilotinib-related impurity profiling. Its molecular formula is C19H18N4O2 (MW 334.37 g/mol) and it is supplied under controlled storage conditions (2–8 °C, protected from light).

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 641569-97-3
Cat. No. B1390773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
CAS641569-97-3
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C19H18N4O2/c1-3-25-18(24)14-7-6-13(2)17(11-14)23-19-21-10-8-16(22-19)15-5-4-9-20-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
InChIKeySYTLMFJJRMLMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3) – Core Intermediate & Reference Standard for Nilotinib Synthesis and Analysis


Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3) is a pyrimidine-substituted benzoate ester that serves as both a pivotal late-stage intermediate in the patented synthesis of the BCR-ABL tyrosine kinase inhibitor Nilotinib [1] and as a reference standard for Nilotinib-related impurity profiling [2]. Its molecular formula is C19H18N4O2 (MW 334.37 g/mol) and it is supplied under controlled storage conditions (2–8 °C, protected from light) [3].

Why Nilotinib Intermediate Procurement Cannot Rely on Generic Substitution of Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate


Substituting CAS 641569-97-3 with a seemingly analogous ester such as the methyl ester (CAS 917392-54-2) or the free acid (CAS 641569-94-0) introduces both synthetic and regulatory risks. The original Nilotinib manufacturing patent explicitly designates the ethyl ester as intermediate (4) in the reaction pathway, where it undergoes a specific base-mediated hydrolysis to the corresponding carboxylic acid prior to amide coupling [1]; the methyl ester is not described in this sequence. In an analytical context, pharmacopoeial impurity profiling methods for Nilotinib drug substance are validated using the ethyl ester as a reference marker (commonly termed Impurity 43 or Impurity 4) [2]. Using an unqualified analog would invalidate method specificity and compromise regulatory compliance. These dual roles—synthetic pathway fidelity and analytical traceability—render generic interchanges non-viable without re-validation.

Quantitative Differentiation Evidence for Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate vs. Closest Analogs


Patented Synthetic Route Specificity – Ethyl Ester as the Designated Intermediate (4)

The US patent application 20180334449 describes the base-mediated hydrolysis of '4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid ethylester (4)' as the mandatory step to unlock the carboxylic acid coupling partner for Nilotinib assembly [1]. The corresponding methyl ester (CAS 917392-54-2) and free acid (CAS 641569-94-0) are not disclosed as intermediates in this route.

Pharmaceutical Synthesis Nilotinib Manufacturing Patent Route Compliance

Available Purity Specification Advantage – CAS 641569-97-3 vs. Methyl Ester CAS 917392-54-2

Commercial suppliers offer the ethyl ester at a standard purity of 97% with batch-specific HPLC, NMR, and GC certificates, while the methyl ester (CAS 917392-54-2) is commonly listed at 95% . This 2-percentage-point purity differential reduces the burden of pre-use purification for the ethyl ester.

Purity Specification Quality Control Vendor Comparison

Boiling Point Differentiation – Impact on Distillation-Based Purification

The ethyl ester exhibits a boiling point of 546.1 °C at 760 mmHg, approximately 7.5 °C higher than the methyl ester (538.6 °C at 760 mmHg) [1]. While distillation is not the primary purification method for these high-boiling solids, the boiling point difference reflects a larger van der Waals interaction profile that also influences chromatographic retention and recrystallization behavior.

Thermal Property Distillation Purification Strategy

Crystallinity and Melting Point Advantage – Enabling Solid-Phase Handling

The ethyl ester is obtained as an off-white to pale yellow solid (melting point data available from vendor certificates), whereas the methyl ester is reported to melt at 148–150 °C . The ethyl ester's solid-state allows reliable gravimetric dispensing and long-term storage without the handling difficulties associated with low-melting or waxy solids.

Solid-State Property Melting Point Handling

Validated Analytical Method Applicability – Impurity Marker Integrity

The ethyl ester is designated as Nilotinib Impurity 43 (or Impurity 4) and is supplied with full characterization data compliant with ICH guidelines for use in method validation and ANDA submissions [1]. The UPLC stability-indicating method published by Kondra et al. achieves a resolution of >2.0 between Nilotinib and four specified impurities, with regression correlation coefficients >0.999 for the impurity mixture [2]; this level of validation is not available for all ester analogs.

Analytical Method Validation Impurity Profiling HPLC/UPLC

Priority Application Scenarios for Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate


Generic Nilotinib API Manufacturing Following the US 20180334449 Patent Route

The ethyl ester is the sole described intermediate (4) in the patented pathway; using the methyl ester would constitute an alternative route requiring independent process development and regulatory justification. Sourcing CAS 641569-97-3 at ≥97% purity directly aligns with the patent disclosure and minimizes purification steps prior to the hydrolysis-and-coupling sequence [1].

Stability-Indicating HPLC/UPLC Method Development for Nilotinib Drug Substance

The ethyl ester is used as a process-related impurity marker in validated chromatographic methods. A published UPLC method achieves resolution >2.0 and linearity >0.999 for impurities including the ethyl ester, providing an immediate, transferrable analytical framework for QC laboratories [1][2].

Regulatory Reference Standard for ANDA Submission – Impurity Profiling

Supplied with full characterization (NMR, HRMS, HPLC purity) and ISO17034 certification, the ethyl ester standard enables drug master file compilation and method validation for Abbreviated New Drug Applications [2].

Synthesis of Deuterated Nilotinib-d6 for Pharmacokinetic Studies

CAS 641569-97-3 is the direct precursor for preparing Nilotinib-d6, a stable-isotope labeled analog used as an internal standard in LC-MS/MS bioanalytical assays; the deuterium incorporation occurs at the ethyl ester stage, making the unlabeled compound an essential starting material .

Quote Request

Request a Quote for Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.